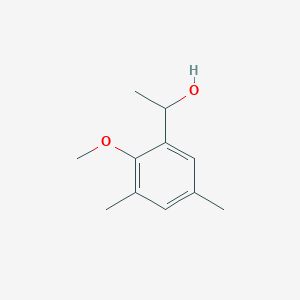
1-(2-Methoxy-3,5-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with methoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield 1-(2-Methoxy-3,5-dimethylphenyl)ethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Methoxy-3,5-dimethylphenyl)ethanone.
Reduction: 1-(2-Methoxy-3,5-dimethylphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-3,5-dimethylphenyl)ethanol depends on its interactions with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethylphenyl)ethanol: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(2-Methoxyphenyl)ethanol: Lacks the dimethyl groups, affecting its reactivity and applications.
1-(2,4-Dimethoxyphenyl)ethanol: Contains an additional methoxy group, leading to variations in its chemical behavior.
Uniqueness
1-(2-Methoxy-3,5-dimethylphenyl)ethanol is unique due to the specific combination of methoxy and dimethyl substitutions on the phenyl ring
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-(2-methoxy-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6,9,12H,1-4H3 |
InChI-Schlüssel |
LTPYWASZUCRYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















